N-Cyclobutylhydroxylamine

Description

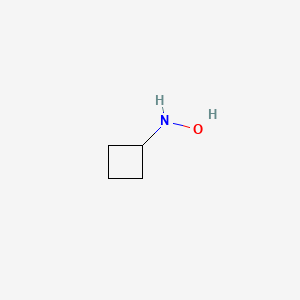

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO |

|---|---|

Molecular Weight |

87.12 g/mol |

IUPAC Name |

N-cyclobutylhydroxylamine |

InChI |

InChI=1S/C4H9NO/c6-5-4-2-1-3-4/h4-6H,1-3H2 |

InChI Key |

FWVWNPGJLBPKME-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NO |

Origin of Product |

United States |

Significance of Hydroxylamine Derivatives in Synthetic Strategy

Hydroxylamine (B1172632) and its derivatives are versatile reagents and intermediates in organic synthesis. ontosight.ai Their utility stems from the presence of a nucleophilic nitrogen atom attached to an oxygen atom, which imparts unique reactivity. These compounds are instrumental in the construction of a variety of nitrogen-containing functional groups and heterocyclic systems.

Hydroxylamine derivatives serve as key building blocks for the synthesis of:

Oximes: Formed through the condensation of hydroxylamines with aldehydes or ketones. Oximes are crucial intermediates in Beckmann rearrangements and are used as protecting groups.

Hydroxamic Acids: These are synthesized by the acylation of hydroxylamines and are known for their metal-chelating properties and biological activities.

Nitrones: Generated via the oxidation of N-substituted hydroxylamines, nitrones are valuable 1,3-dipoles in cycloaddition reactions for the synthesis of isoxazolidines.

Amines: Hydroxylamine derivatives can be used in amination reactions to introduce amino groups into organic molecules. ethz.ch For instance, they have been employed in iron-catalyzed aminochlorination of alkenes. ethz.ch

The reactivity of hydroxylamine derivatives can be finely tuned by the nature of the substituent on the nitrogen or oxygen atom, making them highly adaptable tools for synthetic chemists. ontosight.ai Their ability to participate in both nucleophilic and radical reactions further broadens their applicability in constructing complex molecular frameworks. ontosight.ainih.gov

Historical Context of Cyclobutyl Motifs in Chemical Synthesis

The cyclobutane (B1203170) ring, a four-membered carbocycle, was once considered a chemical curiosity due to its significant ring strain. fiveable.me However, over the past few decades, it has emerged as a valuable structural motif in medicinal chemistry and materials science. fiveable.meresearchgate.netrsc.org The unique puckered conformation of the cyclobutane ring provides a three-dimensional scaffold that can be exploited in drug design to improve pharmacological properties. ru.nlnih.gov

The incorporation of cyclobutyl motifs into molecules can offer several advantages:

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. nih.govresearchgate.net

Metabolic Stability: The presence of a cyclobutane ring can enhance the metabolic stability of a drug molecule by blocking sites susceptible to enzymatic degradation. nih.gov

Improved Physicochemical Properties: Cyclobutane-containing compounds can exhibit favorable properties such as increased solubility and reduced planarity compared to their acyclic or aromatic counterparts. nih.gov

Bioisosteric Replacement: The cyclobutyl group can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering a way to modulate a molecule's properties while maintaining its biological activity.

The synthesis of functionalized cyclobutanes has been a significant area of research, with methods such as [2+2] cycloadditions being prominent. researchgate.netresearchgate.net The development of stereoselective methods for the synthesis of chiral cyclobutanes has further expanded their utility in asymmetric synthesis. researchgate.net

Scope and Research Focus on N Cyclobutylhydroxylamine

Direct Synthesis Approaches to this compound

Direct methods for the synthesis of this compound often commence with the readily available starting material, cyclobutanone. These approaches are advantageous due to their straightforward nature and the commercial availability of the precursors.

Nucleophilic addition to the carbonyl group of cyclobutanone provides a direct and efficient pathway to introduce the hydroxylamine functionality.

The reaction between cyclobutanone and hydroxylamine, typically in the form of hydroxylamine hydrochloride, is a fundamental method for the synthesis of cyclobutanone oxime, a direct precursor to this compound. arpgweb.com This condensation reaction is generally carried out under mild conditions, often in the presence of a base to neutralize the hydrochloric acid released from the hydroxylamine salt. arpgweb.com

The reaction proceeds by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of cyclobutanone, followed by dehydration to yield the corresponding oxime. Various bases can be employed, including sodium acetate, potassium hydroxide, or pyridine, and the reaction is often performed in a protic solvent like ethanol (B145695) or water. arpgweb.comdoi.org

Table 1: Synthesis of Cyclobutanone Oxime

| Reactants | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Cyclobutanone, Hydroxylamine Hydrochloride | Potassium Hydroxide | Ethanol/Water | Reflux | Moderate to Good | arpgweb.com |

| Cyclobutanone, Hydroxylamine Hydrochloride | Sodium Acetate | Aqueous Ethanol | Room Temperature | - | |

| Cyclobutanone, Hydroxylamine Hydrochloride | Pyridine | Pyridine | Room Temperature | - | doi.org |

Table data is synthesized from referenced literature and may not represent a direct quote from a single source.

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com A variation of this, reductive hydroxylamination, can be employed to synthesize N-alkylhydroxylamines. While a direct one-pot reductive amination of cyclobutanone with hydroxylamine to yield this compound is plausible, a more common and well-documented approach involves a two-step sequence.

This two-step process first involves the formation of cyclobutanone oxime as described in section 2.1.1.1. The subsequent step is the reduction of the oxime to the corresponding this compound. youtube.com Various reducing agents can be employed for this transformation. For instance, sodium cyanoborohydride (NaBH3CN) is a mild and selective reducing agent that is effective for the reduction of imines and oximes in the presence of other functional groups. masterorganicchemistry.com Catalytic hydrogenation over a suitable catalyst, such as palladium or platinum, is another effective method for oxime reduction. youtube.com

This two-step procedure, formation of the oxime followed by reduction, constitutes a reliable reductive hydroxylamination pathway to this compound.

An alternative strategy for the synthesis of this compound involves the formation of the C-N bond through the reaction of a cyclobutyl precursor bearing a suitable leaving group with a hydroxylamine derivative.

N-alkylation of hydroxylamine or its protected forms with alkyl halides is a classical method for the synthesis of N-alkylhydroxylamines. In the context of this compound synthesis, a cyclobutyl halide, such as cyclobutyl bromide or cyclobutyl iodide, can be used as the alkylating agent. The reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbon of the cyclobutyl halide. The use of a base is typically required to neutralize the hydrohalic acid formed during the reaction. However, direct alkylation of hydroxylamine can sometimes lead to mixtures of N- and O-alkylated products, as well as over-alkylation. reddit.com

To circumvent these issues, protected forms of hydroxylamine are often used. For instance, reacting a cyclobutyl halide with a protected hydroxylamine, followed by deprotection, can provide a more controlled synthesis of this compound.

The Mitsunobu reaction offers a mild and efficient method for the conversion of alcohols to a wide range of functional groups, including N-alkylated hydroxylamines, with inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (in this case, a protected hydroxylamine), a phosphine (B1218219) (commonly triphenylphosphine, PPh3), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org

For the synthesis of this compound, cyclobutanol can be reacted with a protected hydroxylamine, such as N-hydroxyphthalimide, under Mitsunobu conditions. nih.gov N-hydroxyphthalimide is a suitable nucleophile for this reaction due to its appropriate acidity (pKa ≈ 6.3). nih.gov The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate, followed by nucleophilic attack by the N-hydroxyphthalimide. The resulting N-(cyclobutyloxy)phthalimide can then be deprotected, typically using hydrazine, to yield the desired this compound.

Table 2: Key Reagents in the Mitsunobu Reaction for N-Alkylhydroxylamine Synthesis

| Role | Example Reagent(s) |

|---|---|

| Alcohol | Cyclobutanol |

| Nucleophile | N-Hydroxyphthalimide |

| Phosphine | Triphenylphosphine (PPh3) |

This table provides examples of reagents that can be used in the Mitsunobu reaction for the synthesis of this compound analogues.

Functional Group Interconversions Leading to this compound

Synthesis of Substituted N-Cyclobutylhydroxylamines

The creation of substituted N-cyclobutylhydroxylamines allows for the exploration of a wider chemical space and the fine-tuning of molecular properties. This is often achieved by introducing various groups onto the nitrogen atom or by building the hydroxylamine functionality onto a pre-existing cyclobutane scaffold.

The synthesis of N-substituted derivatives, such as N-benzyl-N-cyclobutylhydroxylamine, is a key strategy for modifying the properties of the parent compound. One common approach involves the reaction of benzaldehyde (B42025) with hydroxylamine hydrochloride to form benzaldehyde oxime. This intermediate is then reduced to yield N-benzylhydroxylamine. google.com A patented method describes the synthesis of N-benzylhydroxylamine hydrochloride through the oxidation of diphenylamine (B1679370) to C-phenyl-N-benzyl nitrone, which is then reacted with hydroxylamine hydrochloride. google.com This process is noted for its simplicity, stable conditions, and high yield, making it suitable for industrial-scale production. google.com

Another approach involves the use of imine reductases in a greener, biocatalytic method for producing N-benzyl cyclo-tertiary amines. mdpi.com While not directly producing this compound, this enzymatic approach highlights the potential for biocatalysis in the synthesis of related N-substituted cyclic amines, offering a more sustainable alternative to traditional chemical methods. mdpi.com

Building the desired functionality onto an existing cyclobutane ring is a versatile strategy for synthesizing this compound analogues. This can be achieved through various reactions, including conjugate additions and cycloadditions.

The Michael addition, or conjugate addition, of nitrogen nucleophiles to activated cyclobutene (B1205218) derivatives is a powerful tool for forming carbon-nitrogen bonds and introducing the necessary functional groups. chemistryviews.orgrsc.org This method allows for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes from readily available bromocyclobutanes. epfl.ch The process typically involves dehydrobromination of the starting material, followed by the Michael addition of various N-heterocycles. epfl.ch This strategy has been successfully applied to incorporate a range of nitrogen-containing groups, including imidazoles, azoles, and nucleobase derivatives, onto the cyclobutane ring. epfl.ch

Researchers have developed a tandem amidation/aza-Michael addition protocol to synthesize β-N-heterocyclic cyclobutane carboximide derivatives. chemistryviews.org This method provides access to a variety of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, which can serve as precursors for further chemical transformations. chemistryviews.org

High-pressure mediated [2+2] cycloaddition reactions offer an effective route for constructing the cyclobutane core. ru.nlresearchgate.netresearchgate.net This technique is particularly useful for synthesizing libraries of cyclobutane derivatives with multiple points of diversification. ru.nl For instance, the reaction between arenesulfonyl allenes and benzyl (B1604629) vinyl ether under high pressure (15 kbar) yields cyclobutanes that can be further derivatized. ru.nl The optimization of reaction parameters such as temperature, time, and reactant stoichiometry is crucial for achieving high yields. ru.nl

These high-pressure cycloadditions can proceed through either a diradical or a dipolar mechanism. ru.nl The use of radical scavengers can help elucidate the operative pathway. ru.nl This methodology has been employed to create libraries of 1,2-disubstituted cyclobutanesulfonamides, which are underrepresented in chemical space but hold significant potential in medicinal chemistry. researchgate.net

Derivatization from Cyclobutane Scaffolds

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the synthesis of all chemical compounds, including this compound and its analogues. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. sigmaaldrich.comacs.org

Key principles of green chemistry relevant to the synthesis of this compound include:

Prevention of Waste : It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. acs.orgbdu.ac.in

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. skpharmteco.com

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org

Use of Renewable Feedstocks : Raw materials should be renewable rather than depleting. bdu.ac.in

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided. sigmaaldrich.comacs.org

In the context of this compound synthesis, employing biocatalysis with enzymes like imine reductases represents a significant step towards greener processes. mdpi.com These enzymatic methods often operate under mild conditions in aqueous media, reducing the need for harsh reagents and organic solvents. mdpi.commdpi.com Furthermore, designing synthetic routes that avoid protecting groups aligns with the principle of reducing derivatives and improving atom economy. acs.org The choice of solvents is also critical, with a push towards greener alternatives to minimize environmental and health impacts. skpharmteco.com

Stereochemical Control in this compound Synthesis

The control of stereochemistry is a fundamental aspect of organic synthesis, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity and physical properties. fiveable.meresearchgate.net In the synthesis of this compound and its derivatives, achieving a high degree of stereochemical control is essential, particularly when creating chiral molecules.

Strategies for stereochemical control can be categorized as:

Substrate Control : Where existing stereocenters in the starting material direct the formation of new stereocenters. chemistryschool.net

Auxiliary Control : Involving the temporary attachment of a chiral auxiliary to the substrate to guide the stereochemical outcome of a reaction. The auxiliary is removed after the desired transformation. chemistryschool.net

Reagent Control : Where a chiral reagent is used to induce a specific stereochemical outcome. youtube.com

Catalyst Control : Employing a chiral catalyst to create a chiral environment that favors the formation of one stereoisomer over another.

In the synthesis of complex molecules containing cyclobutane rings, such as in the total synthesis of (−)-psychotridine, the complete stereochemical control over the formation of multiple quaternary stereocenters has been achieved in a single step. nih.gov This highlights the power of modern synthetic methods to precisely control molecular architecture. For cyclobutane derivatives, enantioselective synthesis can be achieved through methods like asymmetric [2+2] cycloaddition reactions using chiral catalysts. nih.gov The development of diastereoselective Michael additions of nucleophiles to cyclobutene derivatives also provides a reliable way to control the relative stereochemistry of substituents on the cyclobutane ring. rsc.org

The choice of strategy for stereochemical control depends on the specific target molecule and the available synthetic methodologies. The rational design of synthetic routes with careful consideration of stereochemical outcomes is crucial for the efficient and selective preparation of complex chiral this compound analogues. fiveable.me

Reactions as a Nucleophile

This compound possesses a nucleophilic nitrogen atom, a characteristic feature of hydroxylamine derivatives, which allows it to engage in several important chemical reactions. The presence of both a nitrogen and an oxygen atom with lone pairs of electrons makes it a potent reactant, particularly with electrophilic centers.

Formation of Oximes from Carbonyl Compounds

A fundamental reaction of hydroxylamines, including this compound, is their condensation with carbonyl compounds (aldehydes and ketones) to form oximes. ijprajournal.com This reaction is a cornerstone in organic synthesis for the characterization, purification, and protection of carbonyl compounds. ijprajournal.comwiley-vch.de The process typically involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon. ic.ac.uk This is followed by the elimination of a water molecule to yield the corresponding N-cyclobutyloxime. tcichemicals.com

The general mechanism involves an initial acid- or base-catalyzed addition of the hydroxylamine to the carbonyl group, forming a tetrahedral intermediate known as a carbinolamine. Subsequent dehydration of this intermediate leads to the formation of the C=N double bond characteristic of an oxime. ic.ac.uktcichemicals.com While traditional methods often require refluxing in an alcohol solution with a base like pyridine, newer, more environmentally friendly methods using natural acid catalysts have also been developed. ijprajournal.com

The reaction can be represented as follows:

R¹R²C=O + C₄H₇-NHOH → R¹R²C=N-O-C₄H₇ + H₂O (Ketone/Aldehyde) + (this compound) → (N-Cyclobutyloxime) + (Water)

This transformation is highly valuable as the resulting oximes are stable, crystalline compounds that can be readily converted into other functional groups, such as amides through the Beckmann rearrangement. wiley-vch.delibretexts.org

Participation in Substitution Reactions (e.g., SN2 type)

As a potent α-nucleophile, this compound can participate in nucleophilic substitution reactions. researchgate.net The term α-effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone-pair electrons, as is the case with the nitrogen and oxygen in hydroxylamines. ic.ac.uk

In a notable application, this compound has been used as a nitrogen nucleophile in conjugate addition reactions to electron-deficient alkenes. researchgate.net For instance, it reacts with cyclobutane scaffolds containing an α,β-unsaturated system. This reaction proceeds via a nucleophilic attack on the β-carbon of the double bond, a process mechanistically related to SN2' reactions. Research has demonstrated the synthesis of N-cyclobutylhydroxylamines through the reaction of hydroxylamine with specific cyclobutane precursors, yielding the desired products with variable yields and low stereoselectivity. researchgate.net

The general principles of bimolecular nucleophilic substitution (Sₙ2) reactions involve a single, concerted step where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. masterorganicchemistry.comnih.gov This process typically results in an inversion of stereochemistry at the reaction center. ulethbridge.ca The rate of Sₙ2 reactions is influenced by several factors, including the steric hindrance of the substrate, the strength of the nucleophile, and the nature of the leaving group. libretexts.org While direct Sₙ2 displacement on a saturated carbon by this compound is theoretically possible, documented examples often involve more complex substrates like the conjugate addition mentioned above.

Table 1: Nucleophilic Addition of Hydroxylamines to Cyclobutane Scaffolds This table is based on research findings involving various nitrogen nucleophiles, including hydroxylamine derivatives, reacting with a cyclobutane substrate.

| Entry | Nucleophile | Product(s) | Yield | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| 1 | Ammonia (B1221849) | Cyclobutyl amines | Good | 1:1 | researchgate.net |

| 2 | Hydroxylamine | N-cyclobutylhydroxylamines | Variable | Low stereoselectivity | researchgate.net |

| 3 | N-methylhydroxylamine | N-cyclobutyl-N-methylhydroxylamines | Variable | Low stereoselectivity | researchgate.net |

Reactions as a Reducing Agent or Oxidizing Agent

The classification of a substance as a reducing or oxidizing agent depends on its ability to donate or accept electrons in a redox reaction. wikipedia.orglibretexts.org

A reducing agent is a substance that donates electrons and becomes oxidized in the process. libretexts.org Conversely, an oxidizing agent accepts electrons and is reduced. wikipedia.orgorganic-chemistry.org Hydroxylamine and its derivatives can exhibit dual behavior, acting as either reducing or oxidizing agents depending on the reaction conditions and the other reactants involved. The nitrogen atom in hydroxylamine has an oxidation state of -1, which is intermediate between ammonia (-3) and dinitrogen (0) or nitrous oxide (+1), allowing it to be either oxidized or reduced.

While specific studies detailing the redox chemistry of this compound are not prevalent, its behavior can be inferred from the known reactions of hydroxylamine and its other derivatives. For example, hydroxylamines are known to be oxidized by various agents. The oxidation of oximes, which are derivatives of hydroxylamines, can generate iminoxyl radicals. beilstein-journals.org Reagents like n-butyltriphenylphosphonium dichromate have been used to oxidize benzylic and allylic oximes back to their corresponding carbonyl compounds. niscpr.res.in

In some contexts, hydroxylamine derivatives act as reducing agents. For instance, they are used in cleaning solutions to reduce metal ions. i.moscow Given this established dual reactivity for the hydroxylamine functional group, this compound is expected to possess the potential to act as both a mild oxidizing and a mild reducing agent.

Rearrangement Reactions Involving the this compound Core

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.demvpsvktcollege.ac.in Several important name reactions involve hydroxylamine or oxime functionalities.

One relevant example is the Bamberger rearrangement , where N-phenylhydroxylamines rearrange to form 4-aminophenols in the presence of a strong aqueous acid. wiley-vch.de This reaction proceeds through the formation of a nitrenium ion intermediate after the elimination of water, which is then attacked by a nucleophile (water) at the para position of the aromatic ring. wiley-vch.de Although this reaction is specific to N-aryl hydroxylamines, it highlights a potential pathway for rearrangement in hydroxylamine derivatives under acidic conditions. A hypothetical analogous reaction for this compound is less likely due to the absence of an aromatic system to stabilize the intermediate cation.

A more pertinent class of rearrangements are those involving oximes, the products of the reaction between this compound and carbonyls. The Beckmann rearrangement is a classic reaction where an oxime is converted into an N-substituted amide under acidic conditions. libretexts.orgmvpsvktcollege.ac.in The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the alkyl or aryl group that is positioned anti-periplanar to the leaving group, leading to the formation of a nitrilium ion. Subsequent hydrolysis of this intermediate yields the final amide product. libretexts.org An oxime derived from this compound could potentially undergo such a rearrangement, although the migratory aptitude of the cyclobutyl group would be a key factor.

Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. dspmuranchi.ac.inlibretexts.org They are classified into several types, including cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. scribd.com

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orgscribd.com The most famous example is the [4+2] Diels-Alder reaction. uc.ptlibretexts.org While there is no direct evidence of this compound itself acting as a diene or dienophile in a cycloaddition, its synthesis is intrinsically linked to this class of reactions.

In a documented synthetic route, the cyclobutane core of related amino-cyclobutanol derivatives is constructed via a hyperbaric [2+2] cycloaddition reaction between a sulfonyl allene (B1206475) and a vinyl ether. researchgate.netru.nl This key step creates a versatile cyclobutane scaffold. The this compound functionality is then introduced in a subsequent step through nucleophilic addition. researchgate.net

Sigmatropic rearrangements , another type of pericyclic reaction, involve the migration of a sigma bond across a pi-electron system. mvpsvktcollege.ac.in The synthesis of sulfonyl allenes used as precursors for the cyclobutane ring can involve a dspmuranchi.ac.inorganic-chemistry.org sigmatropic rearrangement. researchgate.net

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond between the ends of a conjugated pi system, or the reverse ring-opening process. imperial.ac.uk The feasibility of these reactions is governed by orbital symmetry rules. prgc.ac.in There are no specific reports of the this compound core participating directly in electrocyclic reactions.

Derivatives and Analogues of N Cyclobutylhydroxylamine

N-Substituted N-Cyclobutylhydroxylamine Derivatives

Substitution on the nitrogen atom of this compound leads to the formation of N,N-disubstituted hydroxylamines. These derivatives are typically synthesized through reactions that form a new nitrogen-carbon or nitrogen-heteroatom bond. Common synthetic strategies include the alkylation or arylation of this compound. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl-N-cyclobutylhydroxylamines from aryl halides or triflates.

These N-substituted derivatives are key precursors for more complex molecules. For example, N-aryl derivatives can be intermediates in cascade reactions to form nitrogen-containing heterocycles. The nature of the N-substituent significantly modulates the electronic properties and steric environment of the hydroxylamine (B1172632), influencing its reactivity in subsequent transformations. Electron-withdrawing groups on the nitrogen atom decrease its nucleophilicity, while bulky alkyl or aryl groups can introduce steric hindrance that directs the regioselectivity of further reactions.

Table 1: Examples of Potential N-Substituted this compound Derivatives This table is generated based on common substitution patterns in medicinal and synthetic chemistry.

| Substituent (R) | Derivative Name | Potential Synthetic Route |

|---|---|---|

| Methyl | N-Cyclobutyl-N-methylhydroxylamine | Reductive amination or alkylation |

| Benzyl (B1604629) | N-Benzyl-N-cyclobutylhydroxylamine | Alkylation with benzyl bromide |

| Phenyl | N-Cyclobutyl-N-phenylhydroxylamine | Buchwald-Hartwig amination |

| Acetyl | N-Acetyl-N-cyclobutylhydroxylamine | Acylation with acetyl chloride |

O-Substituted this compound Analogues

Analogues of this compound can be readily prepared by substitution at the oxygen atom, yielding O-substituted hydroxylamines, also known as alkoxyamines. A general and efficient method for their synthesis involves the O-alkylation of an N-protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, with an alkylating agent, followed by the removal of the protecting group under acidic conditions. organic-chemistry.org This two-step process can utilize the methanesulfonates (mesylates) of alcohols as effective alkylating agents. organic-chemistry.org Another common route is the reaction of an N-protected hydroxylamine with an alkyl bromide, which can be accelerated by heating. nih.gov

These methods allow for the introduction of a wide variety of functional groups onto the oxygen atom. O-substituted hydroxylamines are powerful reagents in organic synthesis. nih.gov For instance, when the oxygen is attached to a good leaving group, such as a 2,4-dinitrophenyl or sulfonyl group, the molecule can act as an electrophilic aminating agent, facilitating the formation of C-N, N-N, O-N, and S-N bonds. rsc.org

Table 2: Synthetic Pathways to O-Substituted Hydroxylamine Analogues

| Starting Material | Reagent | Product Type |

|---|---|---|

| Cyclobutanol (B46151) | 1. MsCl, Et3N2. Boc-NHOH, DBU3. HCl | O-Cyclobutylhydroxylamine |

| Cyclobutyl Bromide | (Boc)2NOH, DIPEA | O-Cyclobutyl-(Boc)2N-hydroxylamine |

| This compound | Benzoyl Chloride | O-Benzoyl-N-cyclobutylhydroxylamine |

This compound as a Building Block for Complex Architectures

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecular structures, including heterocyclic and macrocyclic systems. drugdesign.org Its ability to react at two different sites allows it to be incorporated into ring structures through various cyclization strategies.

Hydroxylamine and its N-substituted derivatives are well-established precursors for a wide array of nitrogen- and oxygen-containing heterocycles. organic-chemistry.orgnih.gov this compound can be expected to participate in similar transformations. For example, N-alkylhydroxylamines undergo cycloaddition reactions with chiral enoate esters to stereoselectively produce isoxazolidinones, which are valuable precursors to new β-amino acids. nih.gov

Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single step. tcichemicals.comtcichemicals.com Hydroxylamine derivatives can be used in MCRs to synthesize heterocycles like 1,2,4-oxadiazoles or tetrazoles. rsc.orgnih.gov By employing this compound as one of the components, novel heterocyclic systems bearing a cyclobutyl moiety can be accessed. This moiety can be valuable for modulating physicochemical properties in medicinal chemistry. Another key reaction is the condensation with 1,3-dicarbonyl compounds to form five- or six-membered heterocycles like isoxazoles.

Table 3: Potential Heterocyclic Systems from this compound

| Reactant(s) | Heterocyclic Product | Reaction Type |

|---|---|---|

| Enoate ester | Isoxazolidinone | Cycloaddition |

| Dicarbonyl compound | Isoxazole/Isoxazoline | Condensation/Cyclization |

| Aldehyde, Azide Source | Tetrazole | Multicomponent Reaction |

Macrocyclic compounds are of significant interest in fields such as host-guest chemistry and drug discovery due to their unique structural and binding properties. researchgate.net this compound can be envisioned as a component in the synthesis of macrocycles. Its two reactive sites (N-H and O-H) can be sequentially functionalized with linkers that contain two electrophilic sites (e.g., a dihalide or a di-epoxide).

A potential strategy would involve a high-dilution, stepwise approach. First, the nitrogen of this compound could be reacted with one end of a long-chain dielectrophile. After purification, the subsequent intramolecular cyclization via O-alkylation would close the ring, forming the macrocycle. The inclusion of the N-cyclobutyl-N-O- moiety within the macrocyclic backbone would introduce a unique, constrained structural element and a potential site for further functionalization.

Structure-Reactivity Relationships in this compound Derivatives

Influence of N-Substituents:

Electron-donating groups (e.g., alkyl groups) increase the electron density on the nitrogen, enhancing its nucleophilicity and making it more reactive towards electrophiles.

Electron-withdrawing groups (e.g., acyl, sulfonyl groups) decrease the nitrogen's nucleophilicity by delocalizing its lone pair of electrons. This can also increase the acidity of the O-H proton, facilitating O-alkylation reactions.

Influence of O-Substituents:

Alkyl or aryl groups on the oxygen result in alkoxyamine derivatives. The reactivity of the nitrogen in these analogues is generally preserved for further functionalization.

Good leaving groups (e.g., tosyl, mesyl, 2,4-dinitrophenyl) attached to the oxygen transform the molecule into an electrophilic aminating agent. The N-O bond becomes weak and susceptible to cleavage upon reaction with a nucleophile, which attacks the nitrogen atom.

The cyclobutyl group itself imparts specific steric and conformational constraints compared to linear alkyl groups, which can influence the transition states of reactions and thereby affect reaction rates and stereochemical outcomes.

Table 4: Predicted Structure-Reactivity Relationships

| Derivative Type | Substituent Nature | Predicted Effect on Reactivity |

|---|---|---|

| N-Substituted | Electron-donating (e.g., -CH3) | Increased N-nucleophilicity |

| N-Substituted | Electron-withdrawing (e.g., -COCH3) | Decreased N-nucleophilicity; Increased O-H acidity |

| O-Substituted | Alkyl (e.g., -CH2Ph) | Preserves N-nucleophilicity |

Spectroscopic and Analytical Characterization of N Cyclobutylhydroxylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of a molecule by observing the magnetic properties of atomic nuclei. For N-Cyclobutylhydroxylamine, a complete NMR analysis would provide a full picture of its molecular framework.

Proton NMR (¹H NMR) for Structural Elucidation

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the cyclobutyl ring and the protons of the hydroxylamine (B1172632) group (-NHOH). The chemical shifts (δ) of the cyclobutyl protons would be anticipated in the aliphatic region of the spectrum. The proton attached to the nitrogen (N-H) and the proton of the hydroxyl group (O-H) would likely appear as broader signals, and their chemical shifts could be influenced by solvent and concentration. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to confirm the connectivity within the cyclobutyl ring.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide information about the carbon skeleton of this compound. It would be expected to show distinct signals for the different carbon atoms of the cyclobutyl ring. The carbon atom attached to the nitrogen of the hydroxylamine group would likely be the most deshielded (highest chemical shift) among the ring carbons due to the electronegativity of the nitrogen atom.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC-DEPT) for Connectivity Assignments

Two-dimensional NMR techniques are powerful tools for establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the adjacencies of protons within the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would help in distinguishing between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The mass of this ion would confirm the molecular weight of the parent compound.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

HR-MS provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of the compound. For this compound, an HR-MS measurement of the [M+H]⁺ ion would confirm its elemental composition of C₄H₁₀NO.

Without access to specific experimental data, any further discussion on the spectroscopic and analytical characterization of this compound would be speculative. The scientific community relies on the publication of such data to verify the identity and purity of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds. For this compound, GC-MS serves as a critical tool for assessing sample purity and confirming molecular identity. nih.gov The gas chromatography component separates the analyte from any impurities, such as starting materials or by-products from synthesis, based on differences in their boiling points and interactions with the stationary phase of the GC column.

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For alicyclic primary hydroxylamines, derivatization, such as acetylation, is often employed to improve volatility and chromatographic behavior. nih.gov The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized compound, along with a series of characteristic fragment ions. The fragmentation pattern provides a structural fingerprint that aids in definitive identification. nih.gov Analysis of related diacetylated alicyclic primary hydroxylamines shows characteristic losses and fragment ions that are invaluable for identification. nih.gov

Table 1: Predicted Characteristic GC-MS Fragments for Acetylated this compound This table is based on fragmentation patterns of analogous alicyclic primary hydroxylamines. nih.gov

| m/z Value | Ion Identity/Origin | Significance |

| M⁺ | Molecular Ion | Confirms the molecular weight of the derivatized analyte. |

| M - 42 | [M - CH₂CO]⁺ | Loss of a ketene (B1206846) molecule from the acetyl group, a common fragmentation pathway. |

| M - 101 | [M - CH₂CON(O)CH₃]⁺ | A significant fragment indicating the core structure. |

| 118 | [AcNOAc]⁺ | Diagnostic fragment for diacetylated hydroxylamines. |

| 76 | [AcNOH]⁺ | Diagnostic fragment for acetylated hydroxylamines. |

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. upi.edu The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with specific peaks corresponding to the vibrations of particular functional groups. nih.govresearchgate.net FTIR is an essential technique for confirming the presence of the key functional groups within this compound: the hydroxyl (-OH), amine (-NH), C-N, and the C-H bonds of the cyclobutyl ring. instanano.com

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Appearance |

| 3200 - 3550 | O-H Stretching | Hydroxyl (-OH) | Strong, Broad |

| 3300 - 3500 | N-H Stretching | Amine (-NH) | Medium, Sharp |

| 2840 - 3000 | C-H Stretching | Cyclobutyl Ring (Alkane) | Medium to Strong |

| 1450 - 1470 | C-H Bending (Scissoring) | Methylene (-CH₂) | Medium |

| 1000 - 1250 | C-N Stretching | Carbon-Nitrogen Bond | Medium to Weak |

The broad O-H stretching band is characteristic of hydroxyl groups involved in hydrogen bonding. The C-H stretching and bending vibrations confirm the presence of the saturated cyclobutyl aliphatic ring structure.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. sciencedaily.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. This makes it particularly effective for analyzing non-polar bonds.

For this compound, Raman spectroscopy would provide a distinct vibrational fingerprint. eurekalert.org The C-C and C-H bonds of the cyclobutyl ring, being relatively non-polar, are expected to produce strong and sharp signals in the Raman spectrum. This allows for clear characterization of the cyclic aliphatic structure. In contrast, the more polar O-H and N-H bonds would typically yield weaker Raman signals compared to their strong absorptions in FTIR. Comparing the FTIR and Raman spectra can provide a more complete picture of the molecule's vibrational properties. nist.gov

Table 3: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2840 - 3000 | C-H Stretching | Cyclobutyl Ring | Strong |

| 1450 - 1470 | C-H Bending | Cyclobutyl Ring | Medium |

| 800 - 1200 | C-C Stretching / Ring Modes | Cyclobutyl Ring | Strong |

| 3200 - 3550 | O-H Stretching | Hydroxyl (-OH) | Weak |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. nih.gov This technique is most sensitive to molecules containing chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings that have π→π* and n→π* electronic transitions.

This compound is a saturated aliphatic compound, lacking traditional chromophores. Its electronic structure consists only of sigma (σ) bonds and non-bonding (n) electron pairs on the nitrogen and oxygen atoms. The only possible electronic transitions are n→σ* and σ→σ*, which require high energy and occur at very short wavelengths, typically below 200 nm in the vacuum UV region. nih.gov Therefore, a UV-Vis spectrum of pure this compound recorded in the standard 200-800 nm range is not expected to show significant absorbance peaks. This characteristic can, however, be useful for purity assessment, as the presence of any UV-absorbing impurities (e.g., aromatic contaminants) would be readily detected.

Table 4: UV-Vis Absorption Characteristics of this compound

| Wavelength Range (nm) | Expected Absorption | Corresponding Transition |

| 200 - 800 | None / Negligible | - |

| < 200 (Vacuum UV) | Strong | n→σ* |

Other Advanced Analytical Techniques for Characterization

Beyond the core methods, other advanced techniques can provide further structural and electronic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy : As one of the most powerful tools for structural elucidation of organic molecules, NMR would be indispensable.

¹H NMR would provide information on the chemical environment of all protons, including the distinct signals for the protons on the cyclobutyl ring and the exchangeable protons of the -NH and -OH groups. Their chemical shifts, integration, and splitting patterns would confirm the connectivity of the molecule.

¹³C NMR would show distinct signals for each unique carbon atom in the cyclobutyl ring, confirming the carbon skeleton.

Electron Spin Resonance (ESR) Spectroscopy : While this compound itself is not paramagnetic, hydroxylamines can be readily oxidized by one-electron abstracting oxidants to form stable nitroxide free radicals. rsc.org ESR spectroscopy is a highly sensitive technique specifically used to study species with unpaired electrons. Therefore, ESR could be used to study the radical oxidation products of this compound, providing insight into its electronic structure and chemical reactivity. rsc.orgnih.gov

X-ray Crystallography : If a suitable single crystal of this compound or a stable derivative can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional molecular structure, including precise bond lengths, bond angles, and conformational details in the solid state.

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is not a radical and therefore EPR-silent, its oxidation product, the N-cyclobutylnitroxide radical, would possess an unpaired electron and produce a distinct EPR spectrum. The analysis of this radical provides indirect but valuable information about the parent hydroxylamine.

The N-cyclobutylnitroxide radical would be generated through a one-electron oxidation of this compound. This process can occur via chemical or electrochemical methods. The resulting EPR spectrum is characterized by its g-value and hyperfine coupling constants, which are sensitive to the electronic structure and the local environment of the unpaired electron.

The primary hyperfine interaction in the N-cyclobutylnitroxide radical is expected to arise from the coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1). This interaction would split the EPR signal into three equally intense lines. Further smaller splittings, known as superhyperfine couplings, would result from the interaction of the unpaired electron with the protons on the cyclobutyl ring, particularly the α-proton on the carbon adjacent to the nitrogen.

Based on data from other N-alkyl-substituted nitroxide radicals, the projected EPR parameters for the N-cyclobutylnitroxide radical are presented in the table below. The g-value is anticipated to be close to that of a free electron (approximately 2.0023), with slight variations due to spin-orbit coupling. The nitrogen hyperfine coupling constant (aN) is a key indicator of the spin density on the nitrogen atom.

Projected EPR Parameters for the N-Cyclobutylnitroxide Radical

| Parameter | Projected Value | Description |

| g-value | ~2.006 | A dimensionless factor characterizing the radical's magnetic moment. |

| Nitrogen Hyperfine Coupling (aN) | 14 - 16 G | The magnitude of the interaction between the unpaired electron and the ¹⁴N nucleus, measured in Gauss (G). |

| α-Proton Hyperfine Coupling (aH) | 2 - 4 G | The magnitude of the interaction with the proton on the carbon bonded to the nitrogen. |

| β-Proton Hyperfine Coupling (aH) | < 1 G | The smaller interaction with protons on the carbons adjacent to the α-carbon. |

Note: The values presented in this table are hypothetical and based on typical values for similar alkyl-substituted nitroxide radicals. Actual experimental values may vary.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. An XPS analysis of this compound would provide quantitative information about the presence of nitrogen, oxygen, and carbon, and their respective chemical environments.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. For this compound (C₄H₉NO), high-resolution spectra of the C 1s, N 1s, and O 1s regions would be of primary interest.

The N 1s spectrum is expected to show a single peak corresponding to the hydroxylamine nitrogen. The binding energy for this nitrogen atom is anticipated to be in the range typical for neutral amine and hydroxylamine functionalities. The O 1s spectrum would also exhibit a single peak associated with the hydroxyl group. The C 1s spectrum would be more complex, with contributions from the different carbon atoms in the cyclobutyl ring. The carbon atom directly bonded to the nitrogen (α-carbon) would likely appear at a slightly higher binding energy than the other carbons due to the electron-withdrawing effect of the nitrogen and oxygen atoms.

Projected XPS Binding Energies for this compound

| Core Level | Projected Binding Energy (eV) | Description |

| N 1s | ~400.0 - 401.5 eV | Corresponds to the nitrogen atom in the hydroxylamine group. |

| O 1s | ~532.5 - 533.5 eV | Corresponds to the oxygen atom in the hydroxyl group. |

| C 1s (C-N) | ~286.0 - 287.0 eV | Corresponds to the carbon atom of the cyclobutyl ring directly bonded to the nitrogen. |

| C 1s (C-C) | ~284.8 - 285.5 eV | Corresponds to the other carbon atoms in the cyclobutyl ring. |

Note: The binding energies in this table are prospective and are based on typical values for similar organic compounds containing these functional groups. Experimental values can be influenced by factors such as surface charging and sample purity.

Computational and Theoretical Studies on N Cyclobutylhydroxylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. aps.orgyoutube.com These calculations solve the Schrödinger equation, or approximations thereof, to determine the electronic structure and energy of a molecule. youtube.com For N-Cyclobutylhydroxylamine, these studies would provide foundational data on its geometry, stability, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. aps.org For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer(s). Methods like Density Functional Theory (DFT) are commonly employed for this purpose, offering a balance between accuracy and computational cost.

The electronic structure analysis would provide insights into the distribution of electrons within the molecule. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its ability to donate or accept electrons, respectively. The MEP map would visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

A literature search did not yield any specific studies that have performed geometry optimization or electronic structure analysis on this compound. Therefore, no data tables for its optimized coordinates or electronic properties can be presented.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Chemical Shifts: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These predictions are based on the calculated electronic environment around each nucleus. Comparing predicted NMR spectra with experimental data is a common method for structure verification. Machine learning and DFT-based methods have become increasingly accurate in predicting these shifts.

Vibrational Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be calculated. This is typically done by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The calculated frequencies and their corresponding intensities can be compared with experimental spectra to identify the molecule and analyze its vibrational modes.

Despite the availability of these computational methods, no studies predicting the NMR chemical shifts or vibrational frequencies for this compound have been found in the scientific literature. Consequently, no data tables of predicted spectroscopic properties can be provided.

Reaction Mechanism Studies

Computational studies can elucidate the pathways of chemical reactions, providing detailed information about the energy changes and structures of intermediates and transition states. This is invaluable for understanding how a molecule like this compound might be formed or how it might react.

Transition State Analysis for this compound Transformations

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Computational methods can be used to locate and characterize the geometry of transition states for specific chemical transformations. For this compound, this could involve studying its synthesis, oxidation, or decomposition pathways. The analysis would involve identifying the unique imaginary vibrational frequency that confirms a structure as a true transition state.

A thorough search of the literature did not uncover any computational studies on the transition state analysis for reactions involving this compound.

Energy Profiles and Reaction Kinetics

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This profile illustrates the thermodynamics (relative energies of reactants and products) and kinetics (the height of the energy barriers) of the reaction. From the energy barriers (activation energies), it is possible to calculate theoretical reaction rate constants using transition state theory. This information is critical for predicting the feasibility and speed of a chemical reaction under different conditions.

No published research detailing the energy profiles or reaction kinetics for transformations of this compound could be located.

Molecular Modeling and Docking Studies (excluding drug design focus)

Molecular modeling and docking are computational techniques used to study the interaction between molecules. mdpi.com Docking, in particular, predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor molecule, to form a stable complex.

While often used in drug discovery, molecular docking has broader applications in areas such as materials science and understanding intermolecular interactions in biological systems. For this compound, docking studies could be used to investigate its binding to various host molecules, such as cyclodextrins, or its interaction with surfaces. The results are typically reported as a docking score, which is an estimate of the binding affinity, and a predicted binding pose showing the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces).

A review of the available scientific literature indicates that no molecular modeling or docking studies have been published for this compound.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily dictated by the puckering of the cyclobutane (B1203170) ring. A planar conformation of cyclobutane would result in significant torsional strain due to the eclipsing of all carbon-carbon bonds, in addition to angle strain from the deviation from the ideal tetrahedral angle of 109.5°. To alleviate this, cyclobutane adopts a non-planar, puckered or "butterfly" conformation. libretexts.orgdalalinstitute.comlibretexts.org This puckering reduces the torsional strain by staggering the hydrogen atoms on adjacent carbon atoms, although it slightly increases the angle strain, with C-C-C bond angles around 88°. libretexts.orglibretexts.org

The presence of the hydroxylamine (B1172632) substituent on the cyclobutane ring is expected to influence the ring's puckering. The substituent can occupy either an axial or an equatorial position in the puckered conformation. The relative stability of these conformers would be determined by steric interactions between the hydroxylamine group and the hydrogen atoms on the cyclobutane ring. Computational modeling would be necessary to determine the precise energy difference between these conformers and the barrier to ring inversion.

Table 1: Representative Conformational Data for the Cyclobutane Ring

| Parameter | Planar Cyclobutane (Transition State) | Puckered Cyclobutane (Ground State) |

| C-C-C Bond Angle | 90° | ~88° |

| Dihedral Angle | 0° | ~25° |

| Torsional Strain | High | Reduced |

| Angle Strain | Significant | Slightly Increased |

| Total Strain Energy (approx.) | Higher Energy | ~110 kJ/mol openstax.org |

This table presents generalized data for the unsubstituted cyclobutane ring to illustrate the fundamental conformational principles applicable to this compound.

Non-Covalent Interactions in Systems Involving this compound

The hydroxylamine functional group in this compound makes it a prime candidate for engaging in various non-covalent interactions, particularly hydrogen bonding. The molecule possesses both hydrogen bond donors (the hydrogen atoms of the -NH and -OH groups) and hydrogen bond acceptors (the lone pairs on the nitrogen and oxygen atoms).

Computational studies on analogous molecules, such as 4-hydroxybenzylamine, have shown the formation of strong intermolecular O–H···N hydrogen bonds, leading to the formation of dimers in solution. nih.gov It is highly probable that this compound would exhibit similar behavior, forming dimers or larger aggregates through a network of hydrogen bonds. The specific geometry of these interactions would depend on the preferred conformation of the molecule.

In addition to self-association, this compound can form hydrogen bonds with other molecules, such as water or biological macromolecules. This ability to participate in hydrogen bonding is a critical factor in determining its solubility and potential biological activity.

Table 2: Potential Non-Covalent Interactions of this compound

| Interaction Type | Donor Atom/Group | Acceptor Atom/Group | Potential Role |

| Hydrogen Bonding | -OH group | Nitrogen lone pair (intermolecular) | Dimerization, Solvation |

| Hydrogen Bonding | -NH group | Oxygen lone pair (intermolecular) | Dimerization, Solvation |

| Hydrogen Bonding | -OH, -NH groups | External H-bond acceptors (e.g., water) | Solvation |

| Hydrogen Bonding | External H-bond donors | Nitrogen and Oxygen lone pairs | Solvation, Interaction with biological targets |

| Dipole-Dipole Interactions | Polar N-O and C-N bonds | Polar N-O and C-N bonds | Intermolecular attraction |

| Van der Waals Forces | Entire molecule | Entire molecule | General intermolecular attraction |

Advanced Applications of N Cyclobutylhydroxylamine in Academic Research

Role in Mechanistic Organic Chemistry Studies

While specific mechanistic studies focusing solely on N-Cyclobutylhydroxylamine are not extensively documented, its role can be inferred from the well-established chemistry of N-alkylhydroxylamines. These compounds are crucial intermediates in understanding reaction pathways, particularly those involving nitrogen-centered radicals and nitrones.

The cyclobutyl group in this compound is expected to influence reaction kinetics and stereoselectivity. The ring strain and conformational rigidity of the cyclobutyl moiety, compared to a linear alkyl group, can affect the stability of transition states and intermediates. For instance, in oxidation reactions to form the corresponding nitroxide radical, the cyclobutyl group's electronic and steric effects would play a role in the rate of formation and stability of the radical.

In studies of nitrone formation, the cyclobutyl group can dictate the E/Z stereochemistry of the resulting nitrone, which in turn governs the stereochemical outcome of subsequent cycloaddition reactions. The study of these effects provides valuable insights into the fundamental principles of organic reactivity.

Key Research Findings in Mechanistic Studies of N-Alkylhydroxylamines:

| Research Area | Mechanistic Insight | Potential Influence of Cyclobutyl Group |

| Oxidation to Nitroxides | Formation of persistent or transient nitrogen-centered radicals. | Altered radical stability and reactivity due to ring strain. |

| Nitrone Formation | Investigation of reaction kinetics and equilibrium. | Influence on the E/Z selectivity of the nitrone. |

| Cycloaddition Reactions | Elucidation of facial selectivity and transition state geometries. | Steric hindrance affecting the approach of the dienophile. |

Application as a Reagent or Catalyst in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, primarily as a precursor to N-cyclobutyl-substituted nitrones. These in-situ generated nitrones are powerful 1,3-dipoles that readily participate in various cycloaddition reactions.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. This compound can be employed in MCRs that proceed via a nitrone intermediate. For example, a one-pot reaction involving an aldehyde, this compound, and a dipolarophile can lead to the formation of complex isoxazolidine (B1194047) frameworks. The N-cyclobutyl group can influence the solubility and reactivity of the intermediates, potentially improving reaction yields and facilitating purification.

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the isolation of intermediates. This compound is a key starting material for initiating cascade reactions that rely on the formation and subsequent cycloaddition of a nitrone.

A common strategy involves the condensation of this compound with an aldehyde or ketone containing a tethered alkene. The resulting nitrone can then undergo an intramolecular [3+2] cycloaddition to construct complex polycyclic skeletons, which are common motifs in natural products and medicinally relevant molecules. The cyclobutyl substituent can impart specific stereochemical control during the cyclization step, leading to the formation of desired diastereomers.

Representative Cascade Reaction Involving an N-Alkylhydroxylamine:

| Reactants | Intermediate | Product |

| N-Alkylhydroxylamine, Aldehyde with tethered alkene | N-Alkylnitrone | Polycyclic Isoxazolidine |

Exploration in Materials Science Research (e.g., in polymer chemistry as N-alkoxyamines, if applicable)

The application of this compound in materials science is primarily linked to its role as a precursor to N-alkoxyamines, which are key components in nitroxide-mediated polymerization (NMP). chimia.chresearchgate.netucsc.edu NMP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.

This compound can be converted to a cyclobutyl-containing nitroxide, which can then be used to generate N-alkoxyamines. These N-alkoxyamines act as "dormant" species in the polymerization process, reversibly releasing a propagating radical to allow for controlled chain growth. chimia.chresearchgate.netucsc.edu

The incorporation of the cyclobutyl moiety into the polymer chain via the N-alkoxyamine initiator or terminator can influence the physical and chemical properties of the resulting polymer. The rigid and compact nature of the cyclobutyl group may affect the polymer's thermal stability, glass transition temperature, and mechanical properties. Research in this area explores how the structure of the N-alkoxyamine, including the nature of the N-alkyl group, can be tailored to produce polymers with specific characteristics.

Potential Impact of Cyclobutyl Group in NMP:

| Property | Influence of Cyclobutyl Group |

| Polymerization Control | May affect the dissociation-recombination equilibrium of the N-alkoxyamine. |

| Thermal Stability | The rigid cyclobutyl structure could enhance the thermal stability of the polymer. |

| Mechanical Properties | May alter the stiffness and flexibility of the polymer chains. |

Use in Specific Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. eubopen.org The hydroxylamine (B1172632) functionality is a valuable component in the design of chemical probes due to its ability to react with specific biological molecules, such as aldehydes and ketones, or to act as a reporter group after conversion to a stable radical. thermofisher.comrsc.orgnih.govresearchgate.netresearchgate.net

This compound can be incorporated into the structure of a chemical probe to serve several purposes. The cyclobutyl group can act as a lipophilic handle to improve cell permeability or as a rigid scaffold to control the spatial orientation of other functional groups within the probe. Furthermore, the hydroxylamine moiety can be oxidized to a stable nitroxide radical, which can be detected by electron paramagnetic resonance (EPR) spectroscopy, making it a useful spin label for studying biomolecular structure and dynamics. researchgate.net

While specific probes based on this compound are not widely reported, the general utility of hydroxylamines in this field suggests its potential for the development of novel probes for studying cellular processes.

Contribution to Specialized Fuel Additive Research

The exploration of this compound in specialized fuel additive research is a more speculative area. Fuel additives are compounds added to fuels to enhance their performance, stability, and environmental friendliness. wikipedia.orgberrymanproducts.combiobor.comgoldeagle.comepa.govcyclo.comyoutube.comyoutube.com Nitrogen-containing compounds, such as amines and amides, are known to function as detergents, corrosion inhibitors, and lubricity improvers in fuels.

Given its nitrogen content and alkyl structure, this compound could theoretically exhibit properties beneficial as a fuel additive. The hydroxylamine group might contribute to antioxidant properties, helping to stabilize the fuel against oxidation and gum formation. The cyclobutyl group could influence its solubility and thermal stability in the fuel matrix. However, extensive research and testing would be required to validate any potential application in this field. Currently, there is no direct evidence in the scientific literature to support the use of this compound as a fuel additive.

Future Research Directions and Unexplored Avenues for N Cyclobutylhydroxylamine

Development of Novel Stereoselective Synthetic Routes

The synthesis of enantiomerically pure N-Cyclobutylhydroxylamine represents a significant challenge and a crucial first step towards its application in asymmetric synthesis and medicinal chemistry. Future research will likely focus on the development of novel stereoselective synthetic methodologies. Drawing inspiration from recent advancements in the synthesis of chiral hydroxylamines and cyclobutane (B1203170) derivatives, several promising avenues can be explored.

One key area of investigation will be the application of transition metal catalysis. Recent breakthroughs in the asymmetric hydrogenation of oximes to chiral hydroxylamines using iridium-based catalysts offer a compelling starting point. The adaptation of such catalytic systems to cyclobutyl-substituted oximes could provide a direct and efficient route to enantiopure this compound. Similarly, the exploration of titanium-catalyzed asymmetric oxidation of racemic cyclobutylamines presents another viable strategy.

Furthermore, organocatalysis holds considerable promise. The use of chiral Brønsted acids or dienamine catalysis, which has been successfully employed in the asymmetric synthesis of various cyclobutane-containing molecules, could be investigated for the enantioselective construction of the N-cyclobutyl moiety or for the asymmetric introduction of the hydroxylamine (B1172632) group. The development of biocatalytic methods, employing enzymes such as reductases or oxidases, could also offer a green and highly selective alternative for the synthesis of chiral this compound.

| Potential Stereoselective Synthetic Strategy | Catalyst/Reagent Type | Key Transformation | Anticipated Advantage |

| Asymmetric Hydrogenation | Chiral Iridium Complex | Reduction of Cyclobutanone (B123998) Oxime | High enantioselectivity and atom economy |

| Asymmetric Oxidation | Chiral Titanium Complex | Oxidation of Cyclobutylamine | Direct conversion of a readily available precursor |

| Organocatalytic Cycloaddition | Chiral Amine or Phosphoric Acid | [2+2] Cycloaddition | Metal-free synthesis with high stereocontrol |

| Biocatalysis | Engineered Enzymes (e.g., Reductases) | Enantioselective reduction | Environmentally benign and highly specific |

Elucidation of Complex Reaction Pathways and Intermediates

A thorough understanding of the reaction mechanisms of this compound is paramount for its effective utilization in organic synthesis. Future research should aim to elucidate the complex reaction pathways and identify key intermediates in its transformations. Given its structure, this compound is poised to participate in a variety of reactions, including cycloadditions and radical processes.

Investigating the behavior of this compound in cycloaddition reactions, such as [2+2] and [3+2] cycloadditions, is a promising area. The strained cyclobutane ring may influence the reactivity and stereoselectivity of these reactions in unforeseen ways. Detailed mechanistic studies, combining experimental kinetics with computational modeling, will be essential to understand the role of the cyclobutyl group and to control the formation of desired products.

The potential for this compound to engage in radical reactions also warrants exploration. The N-O bond of the hydroxylamine functionality can be cleaved under various conditions to generate nitrogen-centered radicals. The interplay between this radical reactivity and the strained four-membered ring could lead to novel cascade reactions and the formation of complex polycyclic structures. Elucidating the factors that govern the formation and fate of these radical intermediates will be a key research focus.

Expansion of this compound as a Versatile Synthetic Synthon

The unique combination of a cyclobutane ring and a hydroxylamine group suggests that this compound could serve as a versatile synthetic building block, or synthon, for the construction of a wide range of valuable molecules. A significant future research direction will be the exploration and expansion of its applications in the synthesis of nitrogen-containing heterocycles and other bioactive compounds.

This compound can be envisioned as a precursor to a variety of heterocyclic systems. For instance, through carefully designed reaction sequences, it could be used to synthesize novel cyclobutane-fused pyrazoles, isoxazoles, and other five- or six-membered nitrogen-containing rings. These unique scaffolds could exhibit interesting biological activities and find applications in medicinal chemistry and materials science.

Furthermore, the development of cascade reactions initiated by this compound could provide rapid access to complex molecular architectures. By harnessing the reactivity of both the hydroxylamine moiety and the potential for ring-opening or rearrangement of the cyclobutane ring, multi-bond forming sequences can be designed. This would establish this compound as a powerful tool for diversity-oriented synthesis.

| Target Heterocyclic Scaffold | Potential Reaction Type | Key Features of this compound Utilized |

| Cyclobutane-fused Isoxazolidines | [3+2] Cycloaddition | Nitrone formation from the hydroxylamine |

| Substituted Pyrrolidines | Radical Cascade/Rearrangement | N-O bond cleavage and cyclobutane ring strain |

| Fused Pyrazolidines | Condensation/Cyclization | Nucleophilicity of the hydroxylamine nitrogen |

| Azetidines | Ring Contraction/Rearrangement | Strain-release of the cyclobutane ring |

Advanced Spectroscopic Characterization Techniques for In-situ Studies

To gain a deeper understanding of the reaction dynamics and intermediates involved in the transformations of this compound, the application of advanced, in-situ spectroscopic techniques will be indispensable. Real-time monitoring of reactions will provide crucial data that is often missed with traditional offline analysis.

Future research should employ techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to track the concentration of reactants, intermediates, and products as a function of time. This will enable the determination of reaction kinetics and provide insights into the reaction mechanism. For example, in-situ FTIR can be used to monitor the disappearance of characteristic vibrational bands of this compound and the appearance of new bands corresponding to transient intermediates and final products.

Hyperpolarized NMR spectroscopy is another powerful tool that could be applied to study the reactions of this compound with high sensitivity and in real-time. This technique can overcome the inherent low sensitivity of NMR for certain nuclei, allowing for the detection of low-concentration intermediates that may be critical to the reaction pathway.

Deepening Theoretical Understanding of this compound Reactivity

In parallel with experimental investigations, a concerted effort in computational chemistry will be vital to deepen the theoretical understanding of this compound's reactivity. The use of quantum mechanical calculations, such as density functional theory (DFT), can provide invaluable insights into its electronic structure, reaction mechanisms, and the origins of stereoselectivity.

Theoretical studies can be employed to predict the most likely reaction pathways and to calculate the activation energies for different competing mechanisms. This can help to rationalize experimental observations and to guide the design of new reactions and catalysts. For instance, computational modeling of transition states in potential stereoselective synthetic routes can aid in the development of more efficient and selective catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.